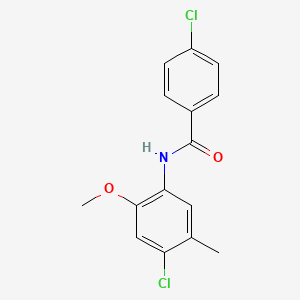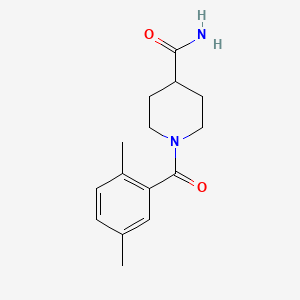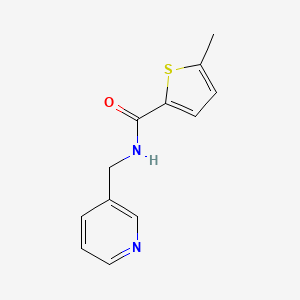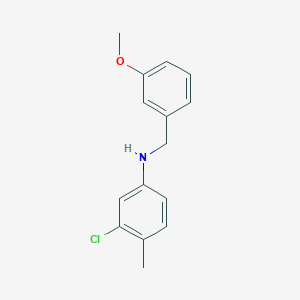
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide inhibits BTK activity by binding to the enzyme's active site, preventing it from phosphorylating downstream targets in the B-cell receptor signaling pathway. This results in decreased activation of key signaling pathways, including NF-κB and AKT, which are important for B-cell survival and proliferation.
Biochemical and Physiological Effects:
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cells. In vivo studies have shown that 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has antitumor activity in mouse models of CLL and NHL, with minimal toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has several advantages as a tool for studying B-cell malignancies in the laboratory. It is a potent and selective inhibitor of BTK, with minimal off-target effects. It has been shown to have antitumor activity in preclinical models of CLL and NHL, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide in laboratory experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. Additionally, the effects of 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide may vary depending on the specific cell type or genetic background of the cells being studied.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide. One area of interest is the development of combination therapies that include 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide and other agents that target the B-cell receptor signaling pathway. Another area of interest is the investigation of the effects of 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide on other cell types or in other disease contexts. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide as a therapeutic agent for B-cell malignancies.
Synthesemethoden
The synthesis of 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide involves several steps, including the reaction of 4-chloro-2-methoxy-5-methylphenylamine with 4-chlorobenzoyl chloride to form the intermediate 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide. This intermediate is then subjected to further reactions to produce the final product, 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide. The synthesis of 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has been described in detail in several publications.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cells. In vivo studies have demonstrated that 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has antitumor activity in mouse models of CLL and NHL, with minimal toxicity.
Eigenschaften
IUPAC Name |
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-7-13(14(20-2)8-12(9)17)18-15(19)10-3-5-11(16)6-4-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKIRRZTADZMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)
![2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5731959.png)
![2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5731967.png)

![ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate](/img/structure/B5731992.png)
![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)

![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)

